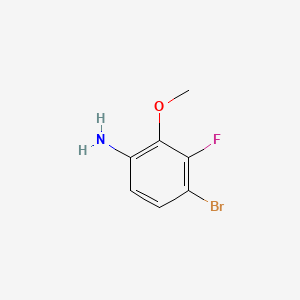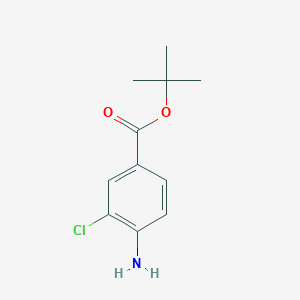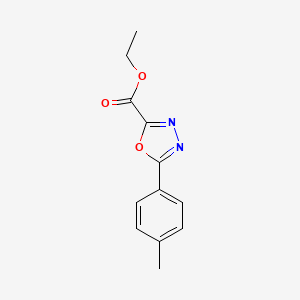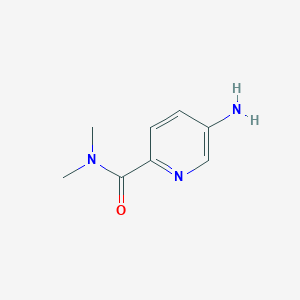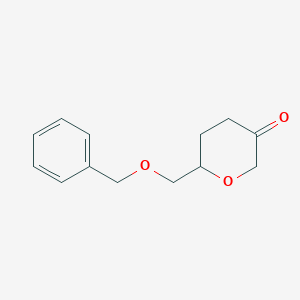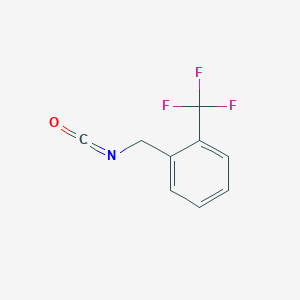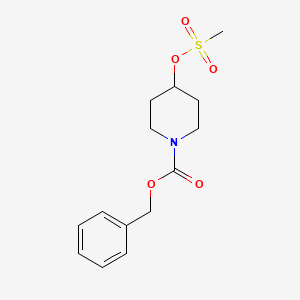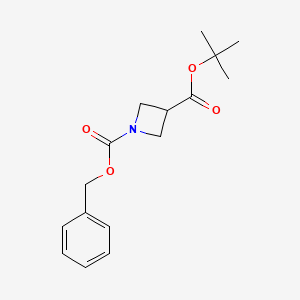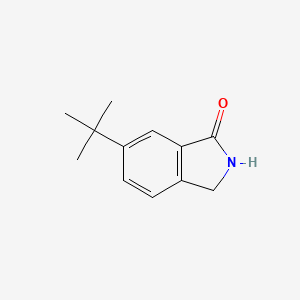
2-アミノ-3-クロロメチルピリジン塩酸塩
概要
説明
“3-(Chloromethyl)pyridin-2-amine hydrochloride” is a chemical compound with the molecular formula C6H8Cl2N2 . It is used in various chemical reactions and has significant applications in organic chemistry .
Synthesis Analysis
The synthesis of similar compounds involves several steps. For instance, 3-methylpyridine can be oxidized into 3-picolinic acid with potassium permanganate. The 3-picolinic acid and methanol react to produce methyl pyridine-3-carboxylate under acidic conditions. The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol. Finally, the 3-pyridinemethanol reacts with thionyl chloride to produce the target product .Molecular Structure Analysis
The molecular structure of “3-(Chloromethyl)pyridin-2-amine hydrochloride” can be represented by the SMILES stringCl[H].ClCc1cccnc1 . This string represents the connectivity and orientation of atoms in the molecule. Chemical Reactions Analysis
“3-(Chloromethyl)pyridin-2-amine hydrochloride” can participate in various chemical reactions. For example, it can be used as a reagent in base-catalyzed alkylation of p-tert-butylcalixarene .Physical and Chemical Properties Analysis
The molecular weight of “3-(Chloromethyl)pyridin-2-amine hydrochloride” is approximately 179.047 Da . The compound is a solid at room temperature .科学的研究の応用
ビアリールおよびヘテロビアリールピリジンの合成
この化合物は、2-ピリジルアンモニウム塩の鈴木-宮浦クロスカップリングに使用して、貴重なビアリールおよびヘテロビアリールピリジンを生成することができます . これらの化合物は、医薬品化学および農薬化学研究において広く用いられています .
医薬品研究
2-アミノ-3-クロロメチルピリジン塩酸塩は、その潜在的な治療用途のために科学界から注目を集めています. これは、さまざまな医薬品化合物の合成におけるビルディングブロックとして使用できます.
化学研究
この化合物は、その反応性と汎用性のために、化学研究でよく使用されます . これは、幅広い化学化合物の合成のための出発物質として機能できます .
教育とトレーニング
Safety and Hazards
特性
IUPAC Name |
3-(chloromethyl)pyridin-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2.ClH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDVAWGPGZBFPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696034 | |
| Record name | 3-(Chloromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858431-27-3 | |
| Record name | 3-(Chloromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
